![molecular formula C14H17ClN2O2S2 B6499436 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide CAS No. 953941-75-8](/img/structure/B6499436.png)
5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a chloro group, and a dimethylamino phenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of the amine group.
Substitution with the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylamino Phenyl Ethyl Group: This step involves a nucleophilic substitution reaction where the dimethylamino phenyl ethyl group is introduced to the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Materials Science: The thiophene ring is known for its electronic properties, making this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study biological processes, given its potential interactions with biomolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins, while the thiophene ring may facilitate electronic interactions.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.
5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide.
Uniqueness
The uniqueness of 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonamide group, in particular, is significant for its potential interactions with biological targets.
Biological Activity
5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The chemical structure can be represented as follows:
- Chemical Formula : C12H14ClN3O2S
- Molecular Weight : 299.77 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways associated with disease processes. Notably, it has shown potential as an inhibitor of cyclin-dependent kinase 5 (CDK5), which plays a crucial role in cell cycle regulation and neuronal function. Inhibition of CDK5 has implications for neurodegenerative diseases and certain cancers .
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in these cells suggests a potential for development as an anticancer therapeutic agent .
Case Studies
-
Inhibition of CDK5 :
- A study evaluated the inhibitory effects of thiophene derivatives on CDK5, revealing that modifications in the thiophene ring significantly enhance potency. The compound demonstrated a binding affinity that suggests it may act as a lead compound for further development in neurodegenerative disease therapies .
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S2/c1-17(2)12-5-3-11(4-6-12)9-10-16-21(18,19)14-8-7-13(15)20-14/h3-8,16H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKZEIGLOUVRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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